N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is an organic compound that features a benzodioxole ring attached to a chloropropanamide moiety
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of cancer and neurological disorders.
Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study enzyme interactions and receptor binding in biological systems.
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is the G-protein-coupled receptor C5a anaphylatoxin chemotactic receptor 1 (C5aR1, also known as CD88) . This receptor is expressed on cells of myeloid origin and plays a crucial role in the host response to infection and tissue damage .
Mode of Action
This compound, also known as NDT9513727, is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The compound’s interaction with C5aR1 affects the complement system, a crucial component of the host response to infection and tissue damage . Activation of the complement cascade generates anaphylatoxins including C5a and C3a . C5a exerts a pro-inflammatory effect via C5aR1 .
Pharmacokinetics
It’s worth noting that peptide antagonists based on the c5a ligand have exhibited problems with off-target activity, production costs, potential immunogenicity, and poor oral bioavailability . Small-molecule competitive antagonists for C5aR1, such as NDT9513727, have been identified as potential alternatives .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inverse agonist activity on C5aR1 . By binding to this receptor, the compound can potentially modulate the host response to infection and tissue damage .
Biochemical Analysis
Biochemical Properties
It’s known that this compound can interact with various enzymes, proteins, and other biomolecules .
Cellular Effects
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide can have various effects on cells and cellular processes . It may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being studied .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time . This could include changes in the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways . This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound may be transported and distributed within cells and tissues in a variety of ways . This could involve interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide typically involves the reaction of 1,3-benzodioxole with 3-chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of benzodioxole-quinones.
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-3-aminopropane.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide is unique due to its specific combination of a benzodioxole ring and a chloropropanamide moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-chloropropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c12-4-3-11(14)13-6-8-1-2-9-10(5-8)16-7-15-9/h1-2,5H,3-4,6-7H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLGPQPRRWYMMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80979588 |
Source
|
Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6341-29-3 |
Source
|
Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3-chloropropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80979588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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